molecular formula C8H7Br2F B1411879 2-Bromo-1-(2-bromoethyl)-4-fluorobenzene CAS No. 1692035-13-4

2-Bromo-1-(2-bromoethyl)-4-fluorobenzene

Cat. No.: B1411879
CAS No.: 1692035-13-4
M. Wt: 281.95 g/mol
InChI Key: JXZYSZWQJIDWNV-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromoethyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It features a benzene ring substituted with bromine and fluorine atoms, making it a versatile intermediate in organic synthesis. The presence of both bromine and fluorine atoms imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Scientific Research Applications

2-Bromo-1-(2-bromoethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-bromoethyl)-4-fluorobenzene typically involves the bromination of 4-fluorotoluene followed by further bromination of the resulting intermediate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, along with a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid as solvent.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, ethanol as solvent.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromoethyl)-4-fluorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

  • 2-Bromo-1-(2-chloroethyl)-4-fluorobenzene
  • 2-Bromo-1-(2-iodoethyl)-4-fluorobenzene
  • 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene

Comparison:

  • Reactivity: The presence of different halogen atoms (chlorine, iodine) can affect the reactivity of the compound. For example, iodine is a better leaving group than bromine, making 2-Bromo-1-(2-iodoethyl)-4-fluorobenzene more reactive in nucleophilic substitution reactions.
  • Stability: Compounds with fluorine atoms tend to be more stable due to the strong carbon-fluorine bond.
  • Applications: The specific applications of these compounds can vary based on their reactivity and stability. For instance, 2-Bromo-1-(2-chloroethyl)-4-fluorobenzene may be preferred in reactions requiring a less reactive halogen.

Properties

IUPAC Name

2-bromo-1-(2-bromoethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZYSZWQJIDWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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